4-Hydroxydiphenylamine

Beschreibung

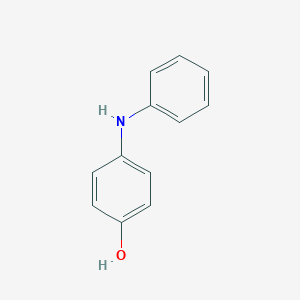

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-anilinophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTMYKSFKOOQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037739 | |

| Record name | 4-Anilinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxydiphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122-37-2 | |

| Record name | 4-Hydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Anilinophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anilinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYK489T98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxydiphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73 °C | |

| Record name | 4-Hydroxydiphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxydiphenylamine CAS 122-37-2 physical properties

An In-depth Technical Guide to the Physical Properties of 4-Hydroxydiphenylamine (CAS 122-37-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-anilinophenol, is an aromatic organic compound with the chemical formula C₁₂H₁₁NO.[1] It is a solid at room temperature and finds application as an antioxidant, a stabilizer in materials like rubber and plastics, and as an intermediate in the synthesis of dyes and other chemicals.[2][3] This document provides a comprehensive overview of the core physical and chemical properties of this compound (CAS 122-37-2), presenting quantitative data in structured tables, detailing standard experimental protocols for property determination, and visualizing key informational relationships and workflows.

Chemical Identity and Structure

This section summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 122-37-2[4] |

| Molecular Formula | C₁₂H₁₁NO[1] |

| Molecular Weight | 185.22 g/mol [4] |

| IUPAC Name | 4-anilinophenol[4] |

| Synonyms | p-Anilinophenol, 4-(phenylamino)phenol, N-Phenyl-p-aminophenol[5] |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)O[4] |

| InChI Key | JTTMYKSFKOOQLP-UHFFFAOYSA-N[4] |

Tabulated Physical Properties

The following tables provide a summary of the key physical properties of this compound, compiled from various sources.

Table 2.1: General and Thermal Properties

| Property | Value | Source(s) |

| Physical State | Solid. Appears as gray solid leaflets or white to gray to brown powder/lump.[5][6] | |

| Melting Point | 66 - 73 °C[5][7] | |

| Boiling Point | 330.7 °C at 760 mmHg | |

| 215 - 218 °C at 12 mmHg[7] | ||

| 190 °C[5][8] | ||

| Flash Point | 146.2 °C to 209 °C[5][8] | |

| Density | 1.203 g/cm³ |

Table 2.2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 0.22 g/L (Predicted)[9] | |

| Insoluble in water (General observation)[5] | ||

| Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform, benzene, and alkali.[1][5] | |

| DMSO: ≥ 80.00 mg/mL[3][10] | ||

| PBS (pH 7.2): ≥ 10 mg/mL[1] | ||

| LogP (Octanol-Water) | 2.82[4][9] to 3.2[9] |

Table 2.3: Physicochemical Data

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 9.97 - 10.46 (Predicted)[9] | |

| Vapor Pressure | 8.52E-05 mmHg at 25°C | |

| Refractive Index | 1.67 (Estimate) | |

| Polar Surface Area | 32.26 Ų[9] | |

| Hydrogen Bond Donor Count | 2[9] | |

| Hydrogen Bond Acceptor Count | 2[11] | |

| Rotatable Bond Count | 2[11] |

Experimental Protocols

This section provides generalized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block or an oil bath and a thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure crystalline solids, this range is typically narrow.

Solubility Assessment

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

Methodology: Visual Saturation Method

-

Solvent Selection: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, DMSO) is placed in a small test tube or vial.

-

Solute Addition: A pre-weighed, small amount of this compound is added to the solvent.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Sonication may be recommended for solvents like DMSO to aid dissolution.[3][10]

-

Observation: The solution is visually inspected for any undissolved solid particles.

-

Iteration: If the solid dissolves completely, further aliquots are added until a saturated solution with excess solid is formed.

-

Quantification: The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/L or mg/mL.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and identity of a compound.

Methodology: General Workflow

-

Sample Preparation: The this compound sample is prepared according to the requirements of the specific spectroscopic technique.

-

NMR (¹H, ¹³C): The solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

FTIR: The solid is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution.[4]

-

UV-Vis: The solid is dissolved in a UV-transparent solvent (e.g., ethanol, methanol) to prepare a dilute solution of known concentration.

-

Mass Spectrometry (MS): The sample is introduced into the instrument, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), where it is ionized.[4]

-

-

Data Acquisition: The prepared sample is placed in the spectrometer (e.g., Bruker, Varian, Agilent), and the spectrum is acquired under optimized instrumental parameters.[4][12]

-

Data Processing and Analysis: The raw data is processed to generate a spectrum. The resulting peaks, absorbances, and fragmentation patterns are analyzed to confirm the molecular structure and functional groups of this compound.

Spectroscopic Data Overview

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.

-

Mass Spectrometry: GC-MS and LC-MS data show a molecular ion peak corresponding to the compound's molecular weight (185.22 g/mol ) and characteristic fragmentation patterns.[4]

-

UV-Vis Spectra: The UV-Visible spectrum reveals the electronic transitions within the molecule.[4]

-

IR Spectra: The infrared spectrum identifies the functional groups present, such as N-H and O-H stretching vibrations. Data is available for both KBr-pellet and vapor phase techniques.[4]

Visualizations

The following diagrams illustrate key relationships and workflows related to the characterization of this compound.

Caption: Logical relationship between identity, properties, and applications.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 122-37-2: this compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 122-37-2 [chemicalbook.com]

- 6. This compound 122-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0032597) [hmdb.ca]

- 10. This compound | p-Anilinophenol | TargetMol [targetmol.com]

- 11. bdmaee.net [bdmaee.net]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of 4-Hydroxyphenylpyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvic acid (4-HPPA), an intermediate in the metabolism of the amino acid phenylalanine, is emerging as a molecule of interest for its potential antioxidant properties.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] This technical guide provides an in-depth exploration of the known and potential antioxidant mechanisms of action of 4-HPPA, supported by available data and detailed experimental protocols.

Core Antioxidant Mechanisms of 4-HPPA

The antioxidant activity of 4-HPPA is multifaceted, involving direct scavenging of free radicals and modulation of cellular antioxidant defense systems. The phenolic hydroxyl group and the keto-enol tautomerism of the pyruvic acid side chain are key structural features that likely contribute to its antioxidant capacity.

Direct Radical Scavenging and Attenuation of Reactive Species

4-HPPA has been shown to directly interfere with the production of reactive oxygen and nitrogen species. A key finding is its ability to decrease mitochondrial superoxide (B77818) production, a major source of cellular oxidative stress.[3] Furthermore, 4-HPPA has been demonstrated to inhibit the production of nitric oxide (NO), a signaling molecule that can contribute to oxidative damage at high concentrations, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Potential for Metal Ion Chelation

Many phenolic compounds exert their antioxidant effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The chemical structure of 4-HPPA, featuring a hydroxyl group and a keto-acid moiety, suggests a potential for metal chelation, thereby preventing the generation of these damaging radicals. While direct studies on 4-HPPA's metal chelating capacity are not extensively documented, this remains a plausible mechanism of its antioxidant action.

Indirect Antioxidant Effects: Modulation of Cellular Defense Pathways

Beyond direct scavenging, many phenolic antioxidants upregulate endogenous antioxidant systems through the activation of signaling pathways. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2-Antioxidant Response Element (ARE) Pathway:

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a wide array of antioxidant and phase II detoxification enzymes.[4] These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and recycling.[5][6] While direct evidence for 4-HPPA as an activator of the Nrf2 pathway is yet to be established, its phenolic structure makes this a highly probable mechanism of action that warrants further investigation.

Quantitative Data on the Antioxidant Activity of 4-HPPA

The following table summarizes the available quantitative data on the antioxidant and related activities of 4-HPPA.

| Activity Assessed | Model System | Endpoint | Result (IC₅₀) | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 0.5 mM | [3] |

| IL-6 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 production | 2 mM | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the antioxidant mechanisms of 4-HPPA are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Principle: The purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

-

Procedure:

-

Prepare a stock solution of 4-HPPA in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of dilutions of the 4-HPPA stock solution.

-

Prepare a solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, add a specific volume of each 4-HPPA dilution to a fixed volume of the DPPH solution.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration of 4-HPPA using the formula: (A_control - A_sample) / A_control * 100.

-

Determine the IC₅₀ value, which is the concentration of 4-HPPA required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of 4-HPPA.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Principle: The blue-green ABTS•⁺ is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant activity.

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at the measurement wavelength.

-

Prepare a series of dilutions of the 4-HPPA stock solution.

-

In a 96-well plate or cuvettes, add a small volume of each 4-HPPA dilution to a fixed volume of the ABTS•⁺ working solution.

-

Include a control containing the solvent and the ABTS•⁺ working solution.

-

Incubate the plate at room temperature for a specified time.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

-

Cellular Antioxidant Enzyme Activity Assays

These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with 4-HPPA.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: SOD catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide to produce a colored product. The inhibition of this color formation is proportional to the SOD activity.

-

Procedure:

-

Culture cells (e.g., hepatocytes, macrophages) and treat them with various concentrations of 4-HPPA for a specified duration.

-

Lyse the cells and collect the supernatant containing the cellular proteins.

-

Use a commercial SOD assay kit or a well-established protocol. This typically involves mixing the cell lysate with a reaction mixture containing the superoxide-generating system and the detector molecule.

-

Measure the change in absorbance over time using a spectrophotometer.

-

Calculate the SOD activity, often expressed as units per milligram of protein.

-

-

-

Catalase (CAT) Activity Assay:

-

Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The assay directly measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

-

Procedure:

-

Prepare cell lysates as described for the SOD assay.

-

In a quartz cuvette, mix the cell lysate with a solution of hydrogen peroxide in a suitable buffer.

-

Immediately start monitoring the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.

-

Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

-

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reducing agent. The assay is often coupled to the activity of glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to the GPx activity.

-

Procedure:

-

Prepare cell lysates as described previously.

-

Use a commercial GPx assay kit or a standard protocol. The reaction mixture typically contains the cell lysate, glutathione, glutathione reductase, NADPH, and a peroxide substrate (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GPx activity based on the rate of NADPH consumption.

-

-

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 to the nucleus, a hallmark of its activation.

-

Procedure:

-

Treat cells with 4-HPPA for various time points.

-

Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions of the cell lysates.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates activation. Loading controls for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., β-actin) should be used for normalization.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Anilinophenol: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Anilinophenol, also known as 4-hydroxydiphenylamine, is a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring both a secondary amine and a hydroxyl group on a diphenylamine (B1679370) scaffold, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of p-anilinophenol. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data on its biological activities, and an exploration of its role in drug development.

Chemical Structure and Properties

p-Anilinophenol is an organic compound with the chemical formula C₁₂H₁₁NO.[1][2] Its structure consists of a phenol (B47542) ring substituted with an amino group at the para position, which is in turn bonded to a phenyl group. This arrangement makes it a derivative of both aniline (B41778) and phenol.

Systematic IUPAC Name: 4-(phenylamino)phenol[2]

Common Synonyms: p-Anilinophenol, this compound, 4-Anilinophenol, p-(Phenylamino)phenol[2]

Molecular Structure:

Physicochemical Properties:

The physical and chemical properties of p-anilinophenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 73 °C | [2] |

| logP | 2.82 | [2] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis of p-Anilinophenol

Several synthetic routes are available for the preparation of p-anilinophenol, with the most common methods being the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an aryl halide with an amine.[4][5]

Reaction Scheme:

References

Spectroscopic data interpretation of 4-Hydroxydiphenylamine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Hydroxydiphenylamine

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the structure of organic compounds. This guide provides a detailed interpretation of the spectroscopic data for this compound, a compound of interest in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons in this compound are deshielded and appear at higher chemical shifts (downfield) compared to aliphatic protons.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (unsubstituted ring) |

| ~6.8 - 7.1 | Multiplet | 4H | Hydroxyphenyl group protons (substituted ring) |

| ~5.7 | Singlet (broad) | 1H | Amine -NH |

Interpretation: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The broad singlets for the -OH and -NH protons are due to hydrogen bonding and exchange with the solvent. The multiplets between 6.8 and 7.4 ppm correspond to the aromatic protons on the two phenyl rings. The integration values confirm the number of protons in each environment.

Experimental Protocol: ¹H NMR Spectroscopy A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is then placed in the NMR spectrometer. The data is acquired using a standard proton pulse program, and the resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate in the range of 120-170 ppm.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-OH (Carbon attached to hydroxyl group) |

| ~140 - 145 | C-N (Carbon attached to the amine group) |

| ~120 - 130 | Aromatic CH carbons |

| ~115 - 120 | Aromatic CH carbons |

Interpretation: The ¹³C NMR spectrum shows distinct signals for the carbon atoms in different chemical environments. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-N) are deshielded and appear at the highest chemical shifts. The remaining signals in the aromatic region correspond to the other carbon atoms of the phenyl rings.

Experimental Protocol: ¹³C NMR Spectroscopy The sample preparation is similar to that for ¹H NMR. A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance of ¹³C. The spectrum is acquired using a ¹³C pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 3300 - 3400 | N-H stretch | Secondary Amine (-NH) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-N stretch | Aryl amine |

| 1150 - 1250 | C-O stretch | Phenol |

Interpretation: The IR spectrum of this compound clearly indicates the presence of the key functional groups. The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding. The N-H stretch confirms the secondary amine. The aromatic C-H and C=C stretching vibrations are also prominent.

Experimental Protocol: IR Spectroscopy For a solid sample like this compound, the KBr pellet method is commonly used.[5] A small amount of the sample (1-2 mg) is ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using an FTIR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[7]

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~280 - 290 | Ethanol (B145695) or Methanol | π → π* |

Interpretation: The UV-Vis spectrum of this compound shows a maximum absorption (λmax) in the ultraviolet region. This absorption is attributed to π → π* electronic transitions within the conjugated aromatic system. The position of λmax can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or methanol.[8] A stock solution is typically prepared and then serially diluted to an appropriate concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0). The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference.[9][10]

Visualizing the Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in spectral interpretation.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. This compound | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ej-eng.org [ej-eng.org]

- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxydiphenylamine from Hydroquinone and Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxydiphenylamine (4-HDPA), a crucial intermediate in the pharmaceutical and polymer industries. The document details the underlying reaction mechanism, compiles quantitative data from various synthetic protocols, and offers detailed experimental procedures. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (also known as p-anilinophenol) is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and as a stabilizer in the rubber and polymer industries.[1][2][3] Its structure, incorporating both a hydroxyl and an amino group, allows for a range of chemical modifications, making it a valuable building block in organic synthesis.[2] The most common industrial synthesis route involves the direct condensation of hydroquinone (B1673460) and aniline (B41778).[4] This guide focuses on this primary synthetic pathway, providing an in-depth analysis of the process.

Reaction Mechanism

The synthesis of this compound from hydroquinone and aniline is an acid-catalyzed nucleophilic aromatic substitution reaction. The reaction proceeds via the condensation of the two reactants, with the elimination of a water molecule.[5][6] An acid catalyst, such as p-toluenesulfonic acid or an inorganic phosphoric acid compound, is essential for the reaction to proceed efficiently.[5][7]

The proposed mechanism involves the following steps:

-

Protonation of Hydroquinone: The acid catalyst protonates one of the hydroxyl groups of hydroquinone, increasing its leaving group potential.

-

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the carbon atom of the hydroquinone ring bearing the protonated hydroxyl group.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a positively charged tetrahedral intermediate.

-

Elimination of Water: The intermediate then collapses, eliminating a molecule of water and forming a protonated form of this compound.

-

Deprotonation: Finally, a base (which can be another aniline molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, regenerating the aromaticity of the aniline ring and yielding the final product, this compound.

References

Initial Toxicological Screening of 4-Hydroxydiphenylamine

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the initial toxicological data available for 4-Hydroxydiphenylamine (4-HDP), also known as 4-anilinophenol. 4-HDP is an aromatic amine and a known aqueous transformation product of the tire antioxidant 6-PPD, as well as a metabolite of the pesticide diphenylamine.[1] Its presence in roadway runoff and impacted creeks necessitates a clear understanding of its toxicological profile.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential toxicological pathways and screening workflows.

Quantitative Toxicological Data

The initial toxicological assessment of a compound relies on quantitative data to determine its relative hazard. The following tables summarize the currently available acute toxicity data for this compound.

Table 1: Acute Mammalian Toxicity

| Species | Route | Value Type | Value | GHS Classification | Reference |

| Rat | Oral | LD50 | 3300 mg/kg | Not Classified | [2] |

| Not Specified | Dermal | - | Not listed | Harmful in contact with skin (Warning) | [3] |

Table 2: Ecotoxicity

| Species | Test Duration | Endpoint | Value | GHS Classification | Reference |

| Neocloeon triangulifer (Mayfly) | 96 hours | LC50 | 339 µg/L | Very toxic to aquatic life (Warning) | [4][5][6] |

Table 3: GHS Hazard Statements from Consolidated Reports

| Hazard Statement Code | Description | Classification | Reference |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Warning) | [3] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) | [3][7] |

| H318 / H319 | Causes serious eye damage / irritation | Serious eye damage/eye irritation (Danger/Warning) | [3][7] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) | [3][7] |

| H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Warning) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections describe the protocols used in the cited studies and general methodologies for standard toxicological screening.

Acute Aquatic Toxicity Testing (Neocloeon triangulifer)

This protocol is based on the methodology used to determine the 96-hour LC50 of 4-HDP in mayfly larvae.[5]

-

Test Organism: Early instars of the mayfly, Neocloeon triangulifer.

-

Test Design: Static, non-renewal toxicity test conducted over 96 hours.

-

Experimental Units: Five organisms per replicate with five replicates per treatment group.

-

Test Concentrations: Nominal concentrations of 25, 50, 100, 200, 400, and 800 µg/L were used.

-

Controls: Both a solvent control and a clean water control were included in the experimental design.

-

Endpoint: Mortality was the primary endpoint, observed over the 96-hour exposure period to calculate the median lethal concentration (LC50).

-

Data Analysis: The LC50 was calculated from the observed mortalities at the different test concentrations.

Standard Genotoxicity Screening Assays (General Protocol)

While specific genotoxicity studies for 4-HDP were not detailed in the provided results, a standard initial screening would involve a battery of in vitro tests to assess mutagenic and clastogenic potential.[8][9]

-

Purpose: To detect point mutations (base-pair substitutions and frameshifts) induced by the test chemical.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Methodology:

-

The tester strains are exposed to the test substance (4-HDP) at various concentrations, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

The mixture is plated on a minimal medium lacking the essential amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the amino acid) is counted.

-

-

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

Purpose: To detect damage to chromosomes or the mitotic apparatus. This damage can result in the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Test System: Mammalian cell lines (e.g., TK6, CHO, V79) or primary lymphocytes.

-

Methodology:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Following exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei is scored in binucleated cells.

-

-

Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Workflows and Putative Mechanisms

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Toxicological Screening Workflow

The following diagram illustrates a typical workflow for the initial toxicological screening of a novel or data-poor chemical like this compound.

Caption: A generalized workflow for initial toxicological screening.

Putative Metabolic Bioactivation Pathway

Compounds containing phenol (B47542) and aniline (B41778) moieties can undergo metabolic bioactivation to form reactive intermediates that contribute to their toxicity.[10][11] The following pathway is a hypothesized mechanism for this compound based on established biochemical transformations of similar chemical structures.

Caption: Putative bioactivation pathway of this compound.

Conclusion

The initial toxicological screening of this compound reveals moderate acute oral toxicity in rats and high acute toxicity to aquatic invertebrates. GHS classifications indicate it is a skin and eye irritant, may cause respiratory irritation, and is harmful upon dermal contact. While direct genotoxicity data is limited, the chemical structure suggests a potential for metabolic bioactivation into reactive intermediates, a hypothesis that warrants further investigation through standard assays like the Ames test and in vitro micronucleus assay. The data presented in this guide serves as a foundational resource for researchers and professionals in assessing the risks associated with 4-HDP and directing future toxicological studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute Toxicity of this compound (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Toxicity of this compound (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. usgs.gov [usgs.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photochemical Behavior and Stability of 4-(phenylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical behavior and stability of 4-(phenylamino)phenol, also known as 4-hydroxydiphenylamine or p-anilinophenol. Due to a scarcity of direct research on this specific molecule, this document synthesizes information from studies on related compounds, namely phenol (B47542) and diphenylamine (B1679370), to infer its likely photochemical properties and degradation pathways. This guide also presents detailed, adaptable experimental protocols for assessing its photostability in accordance with regulatory expectations. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

4-(Phenylamino)phenol is an aromatic compound featuring both a phenol and a secondary amine functional group. Its structure suggests potential antioxidant properties and, concurrently, susceptibility to photochemical degradation. As an antioxidant, it may be used to stabilize various materials, but its own stability under light exposure is a critical parameter for its efficacy and safety, particularly in pharmaceutical and chemical applications.[1] Understanding the photochemical behavior of 4-(phenylamino)phenol is crucial for predicting its environmental fate, ensuring the stability of formulations containing it, and identifying potential toxic degradation products.[2]

This guide will explore the anticipated photochemical stability of 4-(phenylamino)phenol, propose potential degradation pathways based on the known photochemistry of its constituent functional groups, and provide robust experimental designs for its comprehensive photostability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(phenylamino)phenol is presented in Table 1.

Table 1: Physicochemical Properties of 4-(phenylamino)phenol

| Property | Value | Reference |

| IUPAC Name | 4-(phenylamino)phenol | |

| Synonyms | This compound, p-Anilinophenol | [1] |

| CAS Number | 122-37-2 | [3] |

| Molecular Formula | C₁₂H₁₁NO | [3] |

| Molar Mass | 185.22 g/mol | [3] |

| Appearance | Gray solid leaflets | [3] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, chloroform, alkali, and benzene. | [3] |

Photochemical Behavior and Stability: A Theoretical Assessment

Phenolic compounds are known to undergo photo-oxidation, often initiated by the formation of phenoxyl radicals upon UV irradiation.[4] Similarly, diphenylamine and its derivatives are susceptible to photo-conversion, including cyclization and oxidation reactions.[5][6] The presence of both moieties in 4-(phenylamino)phenol suggests a complex photochemical degradation profile, likely involving oxidation of both the phenolic hydroxyl group and the secondary amine bridge.

The stability of phenolic compounds is significantly influenced by environmental factors such as light, temperature, and the presence of oxygen.[7][8] For instance, many phenolic compounds are more stable when stored in the dark.[7]

Proposed Photochemical Degradation Pathway

Based on the known photochemical reactions of phenols and diphenylamines, a putative degradation pathway for 4-(phenylamino)phenol is proposed in Figure 1. The initial step is likely the absorption of UV radiation, leading to an excited state. From this excited state, several degradation routes are possible, including the formation of a phenoxyl radical and subsequent oxidation to form quinone-imine type structures. Further degradation could lead to ring-opening and mineralization.

Figure 1: Proposed photochemical degradation pathway for 4-(phenylamino)phenol.

Experimental Protocols for Photostability Assessment

A robust assessment of the photostability of 4-(phenylamino)phenol requires a systematic approach as outlined in the ICH Q1B guidelines.[9] A generalized experimental workflow is depicted in Figure 2.

Figure 2: Generalized experimental workflow for photostability testing.

Materials and Equipment

-

4-(phenylamino)phenol (high purity)

-

Solvents (e.g., methanol, acetonitrile (B52724), water - HPLC grade)

-

Photostability chamber compliant with ICH Q1B guidelines (e.g., equipped with a combination of cool white fluorescent and near-UV lamps)[10]

-

Calibrated radiometers and lux meters[10]

-

Quartz cuvettes or other chemically inert, transparent containers

-

Aluminum foil for dark controls[11]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector

-

pH meter

Sample Preparation

-

Solid State: A thin layer of the solid material should be placed in a chemically inert, transparent container.[9]

-

Solution State: Prepare solutions of known concentration in appropriate solvents. The choice of solvent can influence the degradation pathway.[12] It is advisable to test in both aqueous and organic solvents.

Irradiation Conditions

As per ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV light.[9] A dark control, wrapped in aluminum foil to protect it from light, should be placed in the photostability chamber alongside the exposed sample to differentiate between thermal and photodegradation.[11]

Analytical Methods

A stability-indicating analytical method, typically HPLC, must be developed and validated to quantify the parent compound and its degradation products.[13]

-

HPLC Method Example (to be optimized):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape)

-

Detection: UV detection at a wavelength of maximum absorbance for 4-(phenylamino)phenol and its potential degradation products. Diode array detection is recommended to monitor for the appearance of new peaks.

-

Mass Spectrometry (LC-MS): Can be used for the identification of unknown degradation products.

-

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of assessing a drug's stability.[14][15] These studies help to elucidate degradation pathways and validate the stability-indicating nature of the analytical methods.[16] For photostability, this involves exposing the compound to light conditions more extreme than those specified in the ICH guidelines to generate a significant amount of degradation products.[11]

Quantitative Data Presentation (Comparative)

As direct quantitative data for 4-(phenylamino)phenol is unavailable, Table 2 presents a summary of photostability data for related compounds to provide a comparative context.

Table 2: Comparative Photostability Data for Related Compounds

| Compound | Condition | Observed Effect | Reference |

| Phenolic Compounds (general) | Sunlight Exposure | Significant degradation, variable by specific structure | [7] |

| Diphenylamine | Water Photolysis | Very low persistence | [17] |

| Flavonoids (a class of phenolic compounds) | Light Exposure | Degradation kinetics influenced by structure and oxygen presence | [18] |

Conclusion and Future Directions

While the photochemical behavior of 4-(phenylamino)phenol has not been extensively studied, a theoretical framework based on the known photochemistry of phenols and diphenylamines suggests its susceptibility to photodegradation, primarily through photo-oxidation. The proposed degradation pathway involves the formation of a phenoxyl radical and subsequent conversion to quinone-imine type structures, which may further degrade.

To address the current knowledge gap, the following research is recommended:

-

Quantum Yield Determination: Measurement of the photodegradation quantum yield of 4-(phenylamino)phenol in various solvents to quantify its intrinsic photostability.

-

Product Identification: Comprehensive analysis of photodegradation products using advanced analytical techniques like high-resolution mass spectrometry and NMR to elucidate the exact degradation pathways.

-

Influence of Environmental Factors: Systematic investigation of the effects of pH, oxygen, and sensitizers on the photodegradation rate and mechanism.

The experimental protocols and theoretical considerations presented in this guide provide a solid foundation for conducting these much-needed investigations into the photochemical behavior and stability of 4-(phenylamino)phenol. Such studies are essential for ensuring the safe and effective use of this compound in its various applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acute Toxicity of this compound (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 122-37-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]

- 8. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. biobostonconsulting.com [biobostonconsulting.com]

- 11. q1scientific.com [q1scientific.com]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. ijrpp.com [ijrpp.com]

- 17. Diphenylamine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Hydroxydiphenylamine as a Polymerization Inhibitor for Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxydiphenylamine (4-HDPA) as a polymerization inhibitor for acrylate (B77674) monomers. This document includes a proposed mechanism of action, detailed experimental protocols for performance evaluation, and comparative data with other common inhibitors.

Introduction

Acrylates are a versatile class of monomers widely used in the production of polymers for various applications, including in the pharmaceutical and medical device industries. However, their high reactivity makes them susceptible to spontaneous polymerization, which can be initiated by heat, light, or impurities. Uncontrolled polymerization can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions. Polymerization inhibitors are therefore essential for the safe storage, transportation, and handling of acrylate monomers.

This compound (4-HDPA) is a derivative of diphenylamine (B1679370) that can function as an effective radical scavenger to inhibit the premature polymerization of acrylates. Its chemical structure, featuring a secondary amine and a hydroxyl group on one of the phenyl rings, allows it to interfere with the radical chain reaction of polymerization.

Proposed Mechanism of Action

The primary mechanism by which 4-HDPA is believed to inhibit acrylate polymerization is through the donation of a hydrogen atom from its secondary amine group to the propagating polymer radical. This action terminates the growing polymer chain and forms a stable, less reactive radical from the 4-HDPA molecule. The presence of the hydroxyl group may further contribute to its inhibitory effect and solubility in certain monomer systems. The general mechanism for aromatic amine inhibitors suggests that the blocking activity is related to the nature of the molecular substituents.[1]

The proposed radical scavenging mechanism of this compound is as follows:

Caption: Proposed mechanism of 4-HDPA as a radical scavenger.

Quantitative Data and Performance Comparison

The effectiveness of a polymerization inhibitor is typically evaluated by its ability to prolong the induction period, which is the time before the onset of polymerization. The performance of 4-HDPA can be compared with other commonly used inhibitors for acrylates, such as Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ). The optimal concentration of diphenylamine derivatives for inhibiting acrylic acid polymerization is suggested to be in the range of 50 to 5,000 ppm.[2]

Table 1: Comparative Performance of Polymerization Inhibitors for Acrylates (Illustrative Data)

| Inhibitor | Acrylate Monomer | Concentration (ppm) | Temperature (°C) | Induction Period (minutes) |

| 4-HDPA | Methyl Acrylate | 200 | 60 | [Data not available] |

| Ethyl Acrylate | 500 | 80 | [Data not available] | |

| MEHQ | Acrylic Acid | 200 | 100 | 120 |

| Butyl Acrylate | 200 | 100 | 150 | |

| PTZ | Acrylic Acid | 100 | 100 | 240 |

| 2-Ethylhexyl Acrylate | 100 | 100 | 300 |

Experimental Protocols

The following protocols describe the methodology for evaluating the performance of this compound as a polymerization inhibitor for acrylates.

Determination of Induction Period

This protocol outlines the measurement of the induction period of an acrylate monomer in the presence of 4-HDPA. The induction period is a key parameter for assessing the inhibitor's efficiency.

Materials:

-

Acrylate monomer (e.g., methyl acrylate, ethyl acrylate)

-

This compound (4-HDPA)

-

Polymerization initiator (e.g., AIBN, Benzoyl Peroxide)

-

Solvent (if required)

-

Reaction vessel with a temperature controller and magnetic stirrer

-

Analytical instrument for monitoring polymerization (e.g., viscometer, dilatometer, or real-time IR spectrometer)

Procedure:

-

Prepare a stock solution of 4-HDPA in the acrylate monomer at a desired concentration (e.g., 1000 ppm).

-

Prepare a series of dilutions from the stock solution to obtain different concentrations of 4-HDPA in the monomer (e.g., 50, 100, 200, 500 ppm).

-

Place a known volume of the inhibited monomer into the reaction vessel.

-

Equilibrate the system to the desired reaction temperature (e.g., 60 °C).

-

Add a specific amount of the polymerization initiator to the monomer solution and start the timer and the analytical measurement.

-

Continuously monitor the change in a physical property that correlates with polymer formation (e.g., viscosity, volume contraction, or disappearance of the C=C double bond signal in IR).

-

The induction period is the time from the addition of the initiator until a noticeable change in the monitored property is observed, indicating the onset of polymerization.

-

Repeat the experiment for each concentration of 4-HDPA and for a control sample without any inhibitor.

-

Plot the induction period as a function of the 4-HDPA concentration.

Caption: Experimental workflow for determining the induction period.

Comparative Analysis with Other Inhibitors

To assess the relative performance of 4-HDPA, a comparative study should be conducted against other standard inhibitors under identical experimental conditions.

Procedure:

-

Following the protocol for determining the induction period (Section 4.1), prepare solutions of other inhibitors (e.g., MEHQ, PTZ) in the same acrylate monomer and at the same concentrations as 4-HDPA.

-

Conduct the polymerization experiments for each inhibitor under the same temperature and initiator concentration.

-

Record the induction period for each inhibitor at each concentration.

-

Tabulate and compare the results to determine the relative efficiency of 4-HDPA.

Logical Framework for Inhibitor Selection

The choice of a suitable polymerization inhibitor depends on several factors, including the type of monomer, processing conditions, and required storage stability. Aromatic amine inhibitors are known to be effective for a range of monomers.[1]

Caption: Decision-making process for selecting a polymerization inhibitor.

Conclusion

This compound shows promise as a polymerization inhibitor for acrylates due to its chemical structure, which is conducive to radical scavenging. The provided protocols offer a framework for researchers to systematically evaluate its performance and compare it with existing inhibitors. Further experimental studies are necessary to fully characterize its efficacy and establish optimal usage conditions for various acrylate systems. The synergistic effects of using 4-HDPA in combination with other inhibitors could also be an area for future investigation.

References

Application Notes and Protocols for 4-Hydroxydiphenylamine in Rubber and Elastomer Antioxidant Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxydiphenylamine (4-HDPA), a derivative of diphenylamine, is a highly effective antioxidant utilized in the rubber and elastomer industry to protect materials from degradation. Its bifunctional nature, possessing both a secondary amine and a phenolic hydroxyl group, allows it to act as a potent radical scavenger and chain-breaking antioxidant. This application note provides detailed information on the mechanism of action, typical formulations, experimental protocols for evaluation, and performance data of 4-HDPA in common elastomers such as Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).

Oxidative degradation, initiated by heat, light, and mechanical stress, leads to the formation of free radicals within the polymer matrix. These radicals propagate a chain reaction that results in the cleavage of polymer chains, crosslinking, and the formation of oxygen-containing functional groups.[1] This degradation manifests as hardening, cracking, loss of elasticity, and a general decline in the mechanical properties of the rubber product.[2] Amine-type antioxidants, like 4-HDPA, are crucial for mitigating these effects and extending the service life of rubber articles.[3]

Mechanism of Action: Radical Scavenging

This compound functions as a primary antioxidant by interrupting the free-radical chain reaction of autoxidation. The antioxidant molecule can donate a hydrogen atom from its amine or phenolic group to reactive peroxy radicals (ROO•) and alkyl radicals (R•), converting them into more stable hydroperoxides (ROOH) and alkanes (RH), respectively.[2] The resulting 4-HDPA radical is stabilized by resonance, delocalizing the unpaired electron over its aromatic rings, which makes it less reactive and unable to propagate the degradation chain.

The presence of both amine and phenolic functionalities may offer a synergistic intramolecular antioxidant effect, enhancing its overall efficacy.[4] The general mechanism of amine and phenolic antioxidants involves the donation of a hydrogen atom to neutralize free radicals.[5]

Caption: Antioxidant mechanism of this compound.

Applications in Rubber and Elastomer Formulations

4-HDPA is suitable for use in a variety of elastomers, including:

-

Natural Rubber (NR)

-

Styrene-Butadiene Rubber (SBR)

-

Nitrile Rubber (NBR)

-

Polychloroprene Rubber (CR)

-

Polyisoprene Rubber (IR)

It is particularly effective in applications requiring resistance to high temperatures and flex-cracking.[6] Typical dosage levels range from 0.5 to 2.0 parts per hundred rubber (phr).[7]

Illustrative Formulations

The following tables provide typical formulations for NR and SBR compounds incorporating 4-HDPA. The specific quantities of each ingredient can be adjusted based on the desired final properties of the vulcanizate.

Table 1: Typical Natural Rubber (NR) Formulation with 4-HDPA

| Ingredient | Parts per Hundred Rubber (phr) | Function |

| Natural Rubber (SMR CV60) | 100 | Base Polymer |

| Zinc Oxide | 5.0 | Activator |

| Stearic Acid | 2.0 | Activator/Dispersing Agent |

| N330 Carbon Black | 45 | Reinforcing Filler |

| Aromatic Oil | 5.0 | Plasticizer/Processing Aid |

| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | 0.7 | Accelerator |

| Sulfur | 2.5 | Curing Agent |

| This compound (4-HDPA) | 1.0 - 2.0 | Antioxidant |

Table 2: Typical Styrene-Butadiene Rubber (SBR) Formulation with 4-HDPA

| Ingredient | Parts per Hundred Rubber (phr) | Function |

| SBR 1502 | 100 | Base Polymer |

| Zinc Oxide | 3.0 | Activator |

| Stearic Acid | 1.0 | Activator/Dispersing Agent |

| N550 Carbon Black | 50 | Reinforcing Filler |

| Naphthenic Oil | 10.0 | Plasticizer/Processing Aid |

| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | 1.0 | Accelerator |

| Diphenylguanidine (DPG) | 0.2 | Secondary Accelerator |

| Sulfur | 1.75 | Curing Agent |

| This compound (4-HDPA) | 1.0 - 2.0 | Antioxidant |

Experimental Protocols

The following protocols describe standard procedures for evaluating the effectiveness of 4-HDPA in rubber formulations.

Sample Preparation: Compounding and Curing

-

Mastication: The base elastomer (NR or SBR) is first masticated on a two-roll mill to reduce its viscosity.

-

Ingredient Incorporation: The compounding ingredients are added in a specific order. Typically, activators (zinc oxide, stearic acid), the antioxidant (4-HDPA), and fillers are added first, followed by plasticizers. The curatives (accelerators and sulfur) are added in the final stage at a lower temperature to prevent premature vulcanization (scorch).

-

Homogenization: The compound is thoroughly mixed on the two-roll mill until a homogeneous blend is achieved.

-

Curing: The compounded rubber is then vulcanized in a compression mold at a specific temperature and pressure for a predetermined time, which is determined by rheometer testing (e.g., Moving Die Rheometer, MDR).

Accelerated Aging

To simulate the long-term effects of environmental exposure, vulcanized rubber samples are subjected to accelerated aging.

-

Thermo-oxidative Aging: Samples are placed in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for various durations (e.g., 24, 48, 72 hours) according to ASTM D573.[1]

-

Ozone Aging: For antiozonant evaluation, samples are exposed to a controlled concentration of ozone in an ozone test chamber, often under static or dynamic strain, as per ASTM D1149.

Performance Testing

The mechanical properties of the rubber samples are tested before and after aging to determine the retention of these properties, which indicates the effectiveness of the antioxidant.

-

Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.[1]

-

Hardness (ASTM D2240): The Shore A hardness of the vulcanizates is measured using a durometer.

-

Tear Strength (ASTM D624): The resistance of the rubber to tearing is measured.[1]

-

Compression Set (ASTM D395): The ability of the rubber to retain its elastic properties after prolonged compression is determined.[1]

Caption: Experimental workflow for evaluating 4-HDPA.

Performance Data (Illustrative)

Direct quantitative performance data for this compound in publicly available literature is limited. The following data is illustrative, based on the performance of a structurally similar rubber-bound antioxidant, N-(4-hydroxyphenyl)maleimide, to demonstrate the expected positive effects of the 4-hydroxyphenylamino moiety.[1] A study on this related compound showed that its incorporation at 6 phr resulted in about 25% better tensile strength and elongation at break compared to conventional BHT antioxidant after 48 hours of accelerated aging.[1]

Table 3: Illustrative Effect of 4-HDPA on Mechanical Properties of Natural Rubber (NR)

| Property | Unaged | Aged (72h @ 100°C) | % Retention |

| Control (No Antioxidant) | |||

| Tensile Strength (MPa) | 22.5 | 10.2 | 45.3 |

| Elongation at Break (%) | 550 | 210 | 38.2 |

| 1.5 phr 4-HDPA | |||

| Tensile Strength (MPa) | 22.8 | 18.5 | 81.1 |

| Elongation at Break (%) | 545 | 430 | 78.9 |

Table 4: Illustrative Effect of 4-HDPA on Mechanical Properties of Styrene-Butadiene Rubber (SBR)

| Property | Unaged | Aged (72h @ 100°C) | % Retention |

| Control (No Antioxidant) | |||

| Tensile Strength (MPa) | 18.0 | 7.5 | 41.7 |

| Elongation at Break (%) | 450 | 150 | 33.3 |

| 1.5 phr 4-HDPA | |||

| Tensile Strength (MPa) | 18.2 | 14.8 | 81.3 |

| Elongation at Break (%) | 440 | 340 | 77.3 |

Synergistic Effects

The performance of 4-HDPA can be enhanced when used in combination with other antioxidants, a phenomenon known as synergism. For instance, combining a primary antioxidant like 4-HDPA with a secondary antioxidant, such as a phosphite (B83602) or a thioester, can provide a more comprehensive protection system.[5] The secondary antioxidant works by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products, thus preventing them from breaking down into more reactive radicals.

Caption: Logic for antioxidant formulation development.

Conclusion

This compound is a versatile and effective antioxidant for a wide range of rubber and elastomer applications. Its dual-functional chemical structure provides excellent protection against thermo-oxidative degradation, thereby preserving the mechanical properties and extending the service life of the final products. The experimental protocols and illustrative data presented in this application note serve as a comprehensive guide for researchers and formulators in the rubber industry to effectively utilize 4-HDPA in their antioxidant formulations. Further optimization of dosage and potential synergistic combinations can lead to enhanced performance tailored to specific application requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]

- 6. scispace.com [scispace.com]

- 7. akrochem.com [akrochem.com]

Application of 4-Hydroxydiphenylamine (4-HDPA) for Thermal Stabilization of Industrial Lubricants

Application Notes and Protocols

For Researchers, Scientists, and Formulation Professionals

Introduction